molecular formula C11H17NO2 B12127971 2-(2-Ethoxy-phenoxy)-1-methyl-ethylamine

2-(2-Ethoxy-phenoxy)-1-methyl-ethylamine

Cat. No.: B12127971
M. Wt: 195.26 g/mol
InChI Key: ZPGZPXNCKGKLMF-VIFPVBQESA-N
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Description

2-(2-Ethoxy-phenoxy)-1-methyl-ethylamine is an organic compound with the molecular formula C11H17NO2 It is a derivative of phenoxyethylamine and is characterized by the presence of an ethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-phenoxy)-1-methyl-ethylamine typically involves the reaction of 2-ethoxyphenol with 1,2-dibromoethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(2-ethoxyphenoxy)ethyl bromide. This intermediate is then reacted with methylamine to yield the final product .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and phase-transfer catalysts such as tetrabutylammonium bromide are often used to enhance the reaction rate and efficiency. The final product is purified through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-phenoxy)-1-methyl-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(2-Ethoxy-phenoxy)-1-methyl-ethylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting adrenergic receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-phenoxy)-1-methyl-ethylamine involves its interaction with specific molecular targets, such as adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle relaxation and neurotransmitter release. The pathways involved include the inhibition of cyclic AMP production and the activation of protein kinase A .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(2S)-1-(2-ethoxyphenoxy)propan-2-amine

InChI

InChI=1S/C11H17NO2/c1-3-13-10-6-4-5-7-11(10)14-8-9(2)12/h4-7,9H,3,8,12H2,1-2H3/t9-/m0/s1

InChI Key

ZPGZPXNCKGKLMF-VIFPVBQESA-N

Isomeric SMILES

CCOC1=CC=CC=C1OC[C@H](C)N

Canonical SMILES

CCOC1=CC=CC=C1OCC(C)N

Origin of Product

United States

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